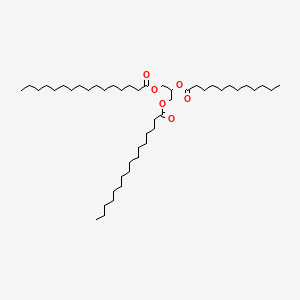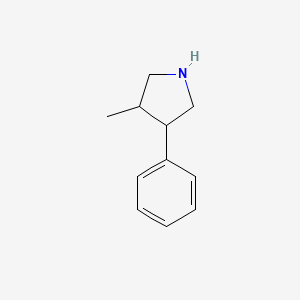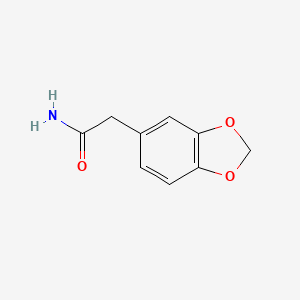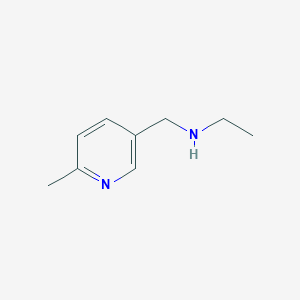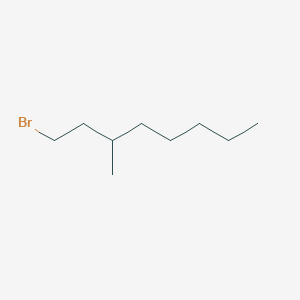
1-Bromo-3-methyloctane
Descripción general
Descripción
1-Bromo-3-methyloctane is an organic compound belonging to the class of alkyl halides. It is characterized by a bromine atom attached to the first carbon of a 3-methyloctane chain. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and structural properties.
Mecanismo De Acción
Target of Action
1-Bromo-3-methyloctane is an alkyl halide, a class of compounds that primarily undergo nucleophilic substitution or elimination reactions . The primary targets of this compound are the nucleophiles in a reaction system, which can be a variety of species, including water, alcohols, or amines.
Mode of Action
The mode of action of this compound involves its interaction with nucleophiles. Alkyl halides like this compound can undergo two major types of reactions: nucleophilic substitution (SN1 or SN2) and elimination (E1 or E2) . In a nucleophilic substitution reaction, the bromine atom in this compound is replaced by a nucleophile. In an elimination reaction, the bromine atom and a proton are removed to form an alkene .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific nucleophile it reacts with. For instance, if the nucleophile is water, the product would be an alcohol. If the nucleophile is an amine, the product would be an amine . These products could then participate in further biochemical reactions.
Pharmacokinetics
Excretion would likely be via the kidneys .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate of its reactions. The presence of other reactive species can also influence its reactivity. Furthermore, its stability could be affected by light, heat, and moisture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methyloctane can be synthesized through the bromination of 3-methyloctane. This process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the 1-position of 3-methyloctane, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-methyloctane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions (E1 and E2): The compound can undergo dehydrohalogenation to form alkenes, such as 3-methyloctene, in the presence of a strong base like potassium tert-butoxide (KOtBu).
Oxidation and Reduction: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO) for SN2 reactions, and polar protic solvents like water or alcohols for SN1 reactions.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: The major product is usually an alkene, such as 3-methyloctene.
Aplicaciones Científicas De Investigación
1-Bromo-3-methyloctane has various applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Serves as a probe or reagent in biochemical assays and studies.
Comparación Con Compuestos Similares
1-Bromo-3-methylbutane: Similar in structure but with a shorter carbon chain.
1-Bromo-3-methylhexane: Similar in structure but with a different carbon chain length.
1-Bromo-3,7-dimethyloctane: Similar in structure but with an additional methyl group.
Uniqueness: 1-Bromo-3-methyloctane is unique due to its specific carbon chain length and the position of the bromine atom, which influence its reactivity and the types of reactions it can undergo. Its structural properties make it a valuable compound in various chemical and industrial applications.
Propiedades
IUPAC Name |
1-bromo-3-methyloctane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-3-4-5-6-9(2)7-8-10/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZBSMKSCWYJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


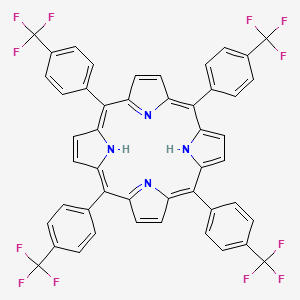

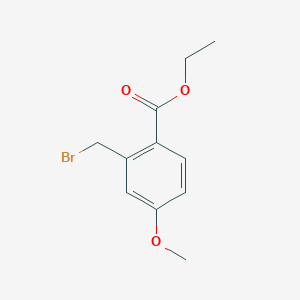
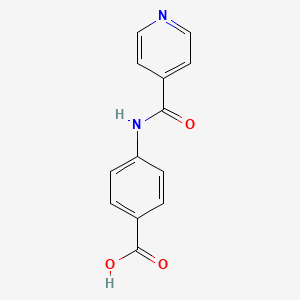

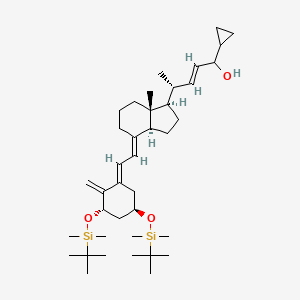
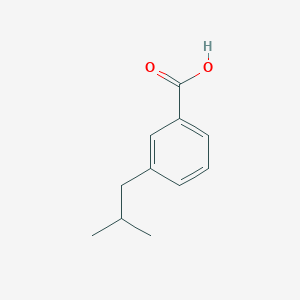
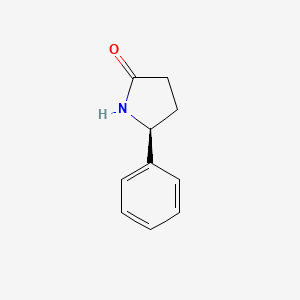
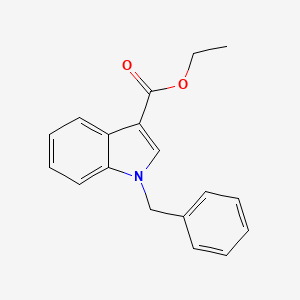
![1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy-](/img/structure/B3145012.png)
